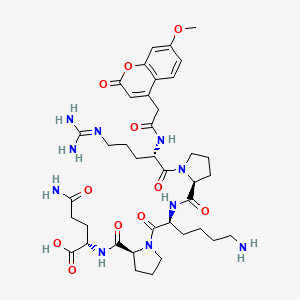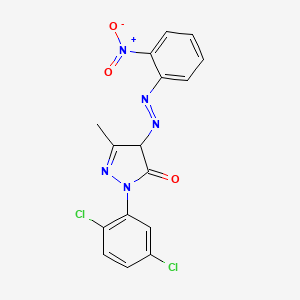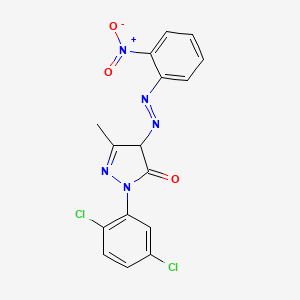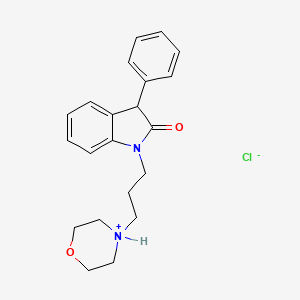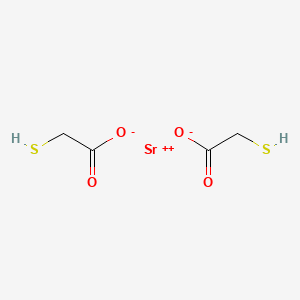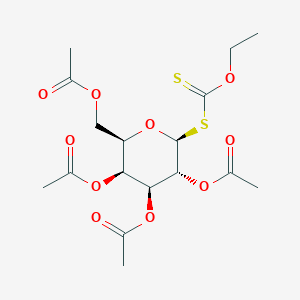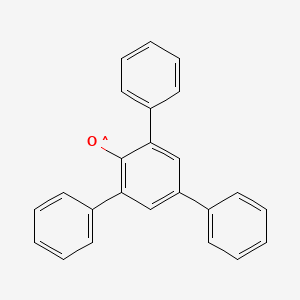
2,4,6-Triphenylphenoxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenylphenoxyl is a phenoxyl radical characterized by the presence of three phenyl groups attached to the phenoxyl core. This compound is known for its stability and unique reactivity, making it a subject of interest in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,4,6-Triphenylphenoxyl typically involves the oxidation of 2,4,6-triphenylphenol. One common method is the use of a peroxide, such as hydrogen peroxide, in the presence of a catalyst. The reaction is carried out in a suitable solvent like benzene or dioxane under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triphenylphenoxyl undergoes various chemical reactions, including:
Oxidation: The phenoxyl radical can react with oxygen to form peroxides.
Reduction: It can be reduced back to the corresponding phenol under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium ferricyanide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens or nitrating agents can be employed for substitution reactions.
Major Products
Oxidation: Formation of peroxides.
Reduction: Regeneration of 2,4,6-triphenylphenol.
Substitution: Various substituted phenoxyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2,4,6-Triphenylphenoxyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxyl radicals and their interactions with solvents.
Biology: Investigated for its potential antioxidant properties due to its radical-scavenging ability.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triphenylphenoxyl involves its ability to form stable radicals. This stability is attributed to the delocalization of the unpaired electron over the phenyl rings. The compound can interact with various molecular targets, including other radicals and reactive oxygen species, thereby influencing oxidative processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tri-tert-butylphenoxyl
- 4-Methoxy-2,6-diphenylphenoxyl
- 2,6-Di-tert-butyl-4-phenylphenoxyl
Uniqueness
2,4,6-Triphenylphenoxyl is unique due to its high stability and distinct reactivity patterns compared to other phenoxyl radicals. The presence of three phenyl groups provides significant steric hindrance, which influences its chemical behavior and interactions .
Propiedades
Fórmula molecular |
C24H17O |
|---|---|
Peso molecular |
321.4 g/mol |
InChI |
InChI=1S/C24H17O/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H |
Clave InChI |
JBBGEPSUMUPYOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[O])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


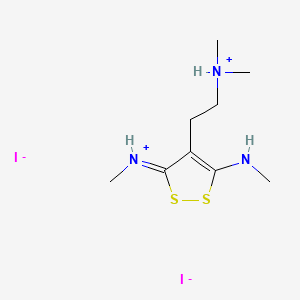
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)

![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)
